
2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride
Overview
Description
2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the benzoxazole family, known for their diverse applications in medicinal chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride typically involves the reaction of 2-aminophenol with an aldehyde under reflux conditions in the presence of a catalyst. For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used to achieve high yields of benzoxazole derivatives . The reaction is carried out in water, making it an eco-friendly process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and environmentally benign solvents is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions are typically carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Reactions with halogenating agents in the presence of a base.
Oxidation: Using hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the functional groups on the benzoxazole ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of benzoxazole, including 2-ethyl-1,3-benzoxazole-5-sulfonyl fluoride, exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzoxazole derivatives and their evaluation against a range of bacterial strains, including both gram-positive and gram-negative bacteria. The results showed potent antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 25 μg/mL .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | E. coli | 25 |
This compound | S. aureus | 50 |
Other derivatives | Pseudomonas aeruginosa | 100 |
1.2 Cancer Research
The compound has also been explored for its anticancer properties. In vitro studies demonstrated that certain benzoxazole derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed . This suggests potential applications in developing novel anticancer agents.
Chemical Biology
2.1 SuFEx Chemistry
Sulfonyl fluorides are pivotal in Sulfur Fluoride Exchange (SuFEx) reactions, which have become essential tools in chemical biology for synthesizing complex molecules . The unique reactivity of sulfonyl fluorides allows for the rapid construction of diverse chemical libraries, facilitating drug discovery efforts.
Case Study: SuFEx Click Reactions
A recent study demonstrated the use of sulfonyl fluorides in SuFEx reactions to create functionalized triazoles. The reaction involved the coupling of azides with sulfonyl fluorides under mild conditions, yielding high regioselectivity and good yields . This method exemplifies how this compound can serve as a versatile building block in synthetic organic chemistry.
Materials Science
3.1 Functional Materials
The incorporation of sulfonyl fluoride groups into polymeric materials has shown promise in enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers functionalized with sulfonyl fluorides exhibit improved performance characteristics suitable for advanced applications in coatings and adhesives .
Table 2: Properties of Sulfonyl Fluoride Functionalized Polymers
Polymer Type | Property Enhanced | Measurement |
---|---|---|
Polyurethane | Thermal Stability | Increased by 20% |
Epoxy Resin | Mechanical Strength | Improved by 15% |
Mechanism of Action
The mechanism by which 2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-benzoxazole-5-sulfonyl fluoride
- 2-Propyl-1,3-benzoxazole-5-sulfonyl fluoride
- 2-Butyl-1,3-benzoxazole-5-sulfonyl fluoride
Uniqueness
2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
2-Ethyl-1,3-benzoxazole-5-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
Overview of Biological Activity
The biological activity of this compound has been studied primarily in the context of its interactions with various biological macromolecules. The compound is known for its potential as a biological probe and has been utilized in the synthesis of other biologically active compounds.
- Inhibition of Enzymatic Activity :
- The sulfonyl fluoride moiety in this compound can act as an electrophilic site, allowing it to interact with nucleophilic residues in enzymes. This interaction can lead to the inhibition of key enzymes involved in various biochemical pathways.
- Anticancer Activity :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzoxazole structure can significantly influence its biological activity. Key findings include:
- Substituents : Electron-donating groups generally enhance anticancer activity, while electron-withdrawing groups tend to reduce it. For example, the presence of methoxy groups has been associated with increased potency against cancer cell lines .
- Positioning of Functional Groups : The position of substituents on the benzoxazole ring affects the compound's ability to interact with biological targets. Studies have shown that certain positions are more favorable for enhancing activity against specific targets .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound and related compounds:
- Study 1 : A compound similar to this compound was tested against several cancer cell lines. Results indicated an IC50 value of approximately 0.126 μM against HeLa cells, demonstrating potent anticancer activity comparable to standard chemotherapeutics like doxorubicin .
- Study 2 : Another derivative showed promising results with an IC50 value of 0.071 μM against SMMC-7721 cells (human hepatoma), indicating its potential as a therapeutic agent .
Comparative Data Table
Properties
IUPAC Name |
2-ethyl-1,3-benzoxazole-5-sulfonyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3S/c1-2-9-11-7-5-6(15(10,12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYHPXUOPUFSQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137836-38-3 | |
Record name | 2-ethyl-1,3-benzoxazole-5-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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